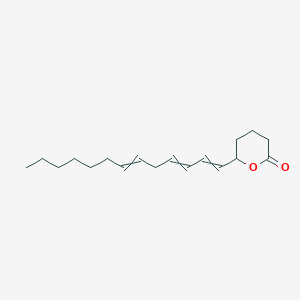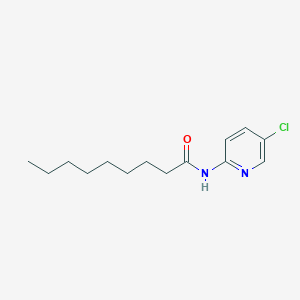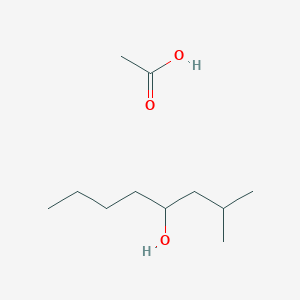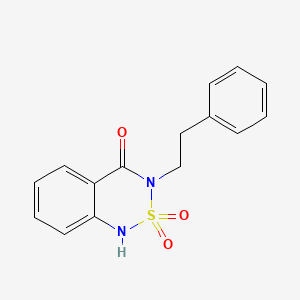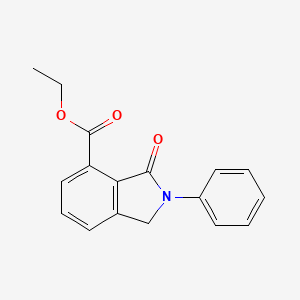
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This particular compound is known for its unique structure, which includes an isoindole core with a carboxylic acid ester group, making it a valuable molecule in organic synthesis and pharmaceutical research .
Méthodes De Préparation
The synthesis of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide. Subsequent reactions with various reagents lead to the formation of the desired ester . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products from these reactions include various substituted indoles, which have significant applications in medicinal chemistry.
Applications De Recherche Scientifique
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are explored for potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its antiviral or anticancer effects . The exact pathways depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid. Compared to these, 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester has a unique structure that provides distinct chemical and biological properties. Its ester group and phenyl substitution make it particularly versatile in synthetic applications .
Propriétés
Numéro CAS |
831203-51-1 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
ethyl 3-oxo-2-phenyl-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)14-10-6-7-12-11-18(16(19)15(12)14)13-8-4-3-5-9-13/h3-10H,2,11H2,1H3 |
Clé InChI |
PUZPXYOVLXQEJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1C(=O)N(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


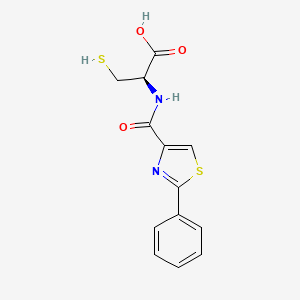
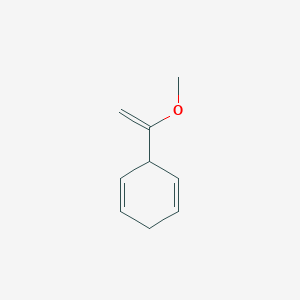
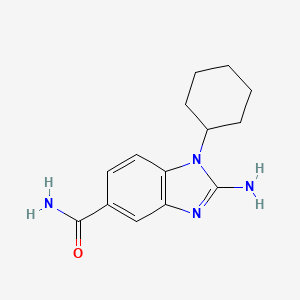
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
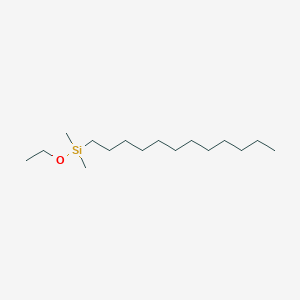
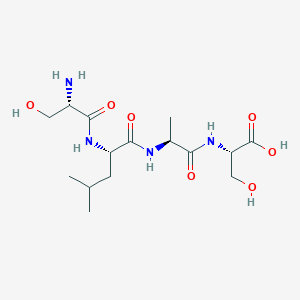
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
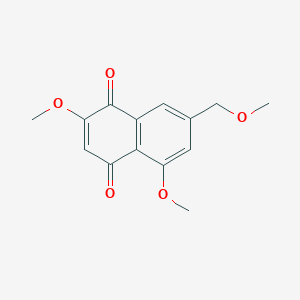
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
